molecular formula C11H7FINO4 B8196461 2,5-Dioxopyrrolidin-1-yl 3-fluoro-2-iodobenzoate

2,5-Dioxopyrrolidin-1-yl 3-fluoro-2-iodobenzoate

Cat. No.: B8196461
M. Wt: 363.08 g/mol
InChI Key: CUXXLNAJNTYXSF-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-fluoro-2-iodobenzoate is a chemical compound that belongs to the class of pyrrolidinone derivatives. This compound is characterized by the presence of a pyrrolidinone ring attached to a benzoate moiety, which is further substituted with fluorine and iodine atoms. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-fluoro-2-iodobenzoate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-fluoro-2-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can modify the functional groups present in the compound .

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-fluoro-2-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-fluoro-2-iodobenzoate is unique due to the presence of both fluorine and iodine atoms on the benzoate moiety. This dual substitution can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-fluoro-2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FINO4/c12-7-3-1-2-6(10(7)13)11(17)18-14-8(15)4-5-9(14)16/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXXLNAJNTYXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C(=CC=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FINO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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